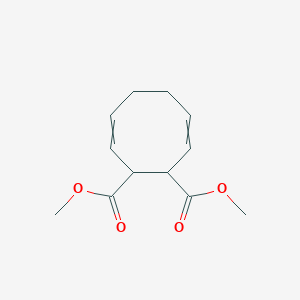
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate is a chemical compound characterized by its unique structure, which includes an eight-membered ring with two double bonds and two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclooctatetraene reacts with dimethyl acetylenedicarboxylate under high-pressure conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-pressure reactors and efficient catalysts can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, resulting in the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diacids, saturated derivatives, and various substituted esters or amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl cycloocta-3,7-diene-1,2-dicarboxylate exerts its effects involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction mechanism involves the formation of a six-membered ring through the interaction of the diene and dienophile components. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate can be compared with other similar compounds, such as:
Cyclooctatetraene: A precursor in the synthesis of this compound, known for its unique electronic properties.
Dimethyl acetylenedicarboxylate: Another key reactant in the synthesis, used in various cycloaddition reactions.
Cyclopentadiene: A smaller cyclic diene that also participates in Diels-Alder reactions but forms different products due to its five-membered ring structure.
Properties
CAS No. |
41937-77-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
dimethyl cycloocta-3,7-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
KSJQUQVBKFWMBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CCCC=CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















